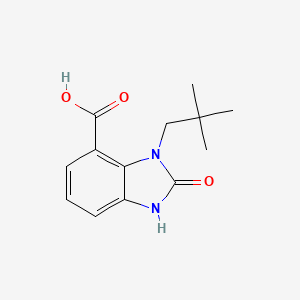

3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid” is a benzodiazole derivative with a carboxylic acid group and a 2,2-dimethylpropyl group attached. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. They are known for their diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodiazole ring, possibly through a condensation reaction of an appropriate 1,2-diamine and a carboxylic acid or its derivative . The 2,2-dimethylpropyl group could be introduced through a suitable alkylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzodiazole ring system, the carboxylic acid group, and the 2,2-dimethylpropyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis

As a benzodiazole derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation . The benzodiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The carboxylic acid group would contribute to the compound’s acidity and polarity . The benzodiazole ring could contribute to the compound’s aromaticity and stability .Scientific Research Applications

Cross-Coupling Reactions and Catalysis

Borinic acids, including our compound of interest, are a subclass of organoborane compounds used in cross-coupling reactions and catalysis . These reactions involve the formation of carbon-carbon bonds, which are essential in organic synthesis. The Lewis acidity of borinic acids enhances their reactivity compared to boronic acids. Researchers have explored their use as catalysts in regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions .

Materials Science and Optoelectronics

Borinic acids find applications in materials science and optoelectronics. Their unique structure allows them to coordinate with alcohols, diols, and other functional groups. By leveraging this property, scientists have developed novel materials for use in sensors, light-emitting devices, and other optoelectronic applications. Understanding the interactions between borinic acids and various ligands is crucial for designing efficient materials .

Medicinal Chemistry and Bioactive Compounds

While borinic acids are less studied than boronic acids, they exhibit interesting properties. Researchers have explored their potential as bioactive compounds. For instance, borinic acids can coordinate with amino alcohols, making them useful in drug design and medicinal chemistry. Investigating their interactions with biological targets could lead to the development of new therapeutic agents .

Functionalization of Neutrophil Elastase and Proteinase Inhibitors

Interestingly, borinic acids have been employed in the synthesis of 2-aminobenzaldehyde oxime analogs. These compounds act as dual inhibitors of neutrophil elastase and proteinase. Such inhibitors play a crucial role in managing inflammatory conditions and related diseases .

Synthetic Approaches and Mechanistic Aspects

Researchers employ various synthetic methods to prepare borinic acids. Strategies include adding organometallic reagents to boranes (such as B(OR)3, BX3, aminoborane, and arylboronic esters) or reacting triarylboranes with ligands (e.g., diols, amino alcohols). Understanding the mechanistic aspects of these reactions contributes to optimizing synthetic routes and expanding the compound’s applications .

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(2,2-dimethylpropyl)-2-oxo-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-13(2,3)7-15-10-8(11(16)17)5-4-6-9(10)14-12(15)18/h4-6H,7H2,1-3H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILPVTWSVKQFED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C2=C(C=CC=C2NC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2564942.png)

![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2564946.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2564947.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2564950.png)

![2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2564955.png)

![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid](/img/structure/B2564960.png)

![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate](/img/structure/B2564965.png)